molecular formula C19H21N3O3S2 B2707012 N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 1031956-49-6

N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2707012
CAS No.: 1031956-49-6
M. Wt: 403.52
InChI Key: QWTORUKVFLFOCK-UHFFFAOYSA-N
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Description

This compound features a benzo[e][1,2,4]thiadiazine scaffold substituted with an ethyl group at position 4 and a sulfone (1,1-dioxido) moiety. The thioether bridge at position 3 connects to a 2-acetamide group, which is further substituted with a 3,5-dimethylphenyl ring.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-4-22-16-7-5-6-8-17(16)27(24,25)21-19(22)26-12-18(23)20-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTORUKVFLFOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound belonging to the class of thiadiazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. This article delves into the synthesis, characterization, and biological evaluations associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O3S2C_{19}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of 403.5 g/mol. The structure features a central thioacetamide group linked to a thiadiazine ring, which is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC19H21N3O3S2C_{19}H_{21}N_{3}O_{3}S_{2}
Molecular Weight403.5 g/mol
Melting PointNot Available
DensityNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves multi-step reactions. Commonly used methods include:

  • Formation of the Thiadiazine Ring : This often involves the reaction of appropriate precursors under controlled conditions to form the thiadiazine core.
  • Thioacetylation : The introduction of the thioacetyl group is achieved through the reaction of thiol derivatives with acetic anhydride or acetyl chloride.
  • Final Coupling : The final product is obtained by coupling the thioacetyl derivative with a 3,5-dimethylphenyl amine.

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains in vitro. A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Properties

Thiadiazine derivatives are also recognized for their anti-inflammatory effects. In vivo studies have shown that these compounds can reduce inflammation markers in animal models. For example:

  • Case Study : A study evaluated the anti-inflammatory activity using carrageenan-induced paw edema in rats. The compound exhibited a dose-dependent reduction in edema compared to control groups .

Anticonvulsant Activity

The anticonvulsant potential of similar compounds has been explored through various pharmacological tests. The maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests are commonly employed methodologies:

  • Findings : Compounds with structural similarities to this compound showed significant protection against seizures at specific dosages .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors may contribute to its anticonvulsant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

(a) 1,2-Thiazinane-1,1-dioxide Derivatives ()

Compounds such as 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) and 4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide (36) share the sulfone group and six-membered thiazinane ring with the target compound. However, their substituents differ:

  • Position 4: A bromo-phenoxy group in 35/36 vs. an ethyl group in the target compound.
  • Position 3: A thioether-acetamide linkage in the target vs. a phenoxy group in 35/34.
(b) Benzothiazole Derivatives ()

Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) and spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-ones (5a–5g) feature thioacetamide or acetamide linkages but lack the thiadiazine core. Key differences include:

  • Bioactivity : Benzothiazoles (e.g., 5d and 5e) showed potent anti-inflammatory (ED50 = 12–18 mg/kg) and analgesic activities, likely due to indole/spirocyclic motifs. The target compound’s 3,5-dimethylphenyl group may enhance lipophilicity and receptor binding compared to these derivatives .

Substituent Effects on Reactivity and Bioactivity

(a) Sulfonamide and Sulfone Groups ()
  • Triazine-Imidazolidine Sulfonamides () : Derivatives like ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetates prioritize sulfonamide groups over sulfones. Their synthesis involves LiHMDS and TEA, which are less common in sulfone-based syntheses. This suggests the target compound’s sulfone group may confer greater metabolic stability .
  • Pyrazolo-Benzothiazine Derivatives () : The compound 2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide shares the acetamide and sulfone motifs. The fluorobenzyl group in this analog may enhance blood-brain barrier penetration compared to the target compound’s 3,5-dimethylphenyl group .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves sequential functionalization of the thiadiazine and acetamide moieties. Key steps include:

  • Thioether linkage formation : Reacting 4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-thiol with 2-chloro-N-(3,5-dimethylphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 6–8 hours) to form the thioacetamide bond .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Yield optimization : Adjust reaction time, solvent polarity, and stoichiometric ratios (e.g., 1.2:1 molar ratio of thiol to chloroacetamide derivative).
StepKey ParametersMonitoring Method
Thioether formationTemperature (60–80°C), solvent (DMF), base (K₂CO₃)TLC (Rf = 0.4 in EtOAc/hexane 3:7)
PurificationSolvent system (ethanol/water or EtOAc/hexane)NMR (δ 7.2–7.8 ppm for aromatic protons)

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 2.3 ppm for methyl groups on phenyl; δ 170 ppm for carbonyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 447.12) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% using C18 column, acetonitrile/water mobile phase) .
TechniquePurposeExample Data
¹H NMRConfirm substituent positionsδ 2.3 ppm (s, 6H, CH₃), δ 4.1 ppm (s, 2H, SCH₂)
HRMSVerify molecular formulaC₂₁H₂₂N₃O₃S₂: calculated 447.12, observed 447.11

Advanced Research Questions

Q. How can computational methods enhance reaction design for this compound?

  • Reaction path search : Use density functional theory (DFT) to model transition states for thioether bond formation, identifying energy barriers and optimal solvents .
  • Molecular docking : Predict binding affinities to biological targets (e.g., kinases) by simulating interactions between the thiadiazine moiety and active sites .
  • Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Multi-technique validation : Cross-reference NMR peaks with MS fragmentation patterns (e.g., confirm acetamide fragmentation via MS/MS).
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., confirm spatial arrangement of the ethyl group on thiadiazine) .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of the dimethylphenyl group) .

Q. What experimental strategies elucidate structure-activity relationships (SAR) for this compound?

  • Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing ethyl with propyl on thiadiazine) and test biological activity .
  • Pharmacophore mapping : Identify critical motifs (e.g., sulfur atoms, acetamide linkage) using 3D-QSAR models .
  • In vitro assays : Evaluate cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity via ADP-Glo™ assay) .
DerivativeModificationBiological Activity (IC₅₀)
Ethyl (parent)N/A1.2 µM (Kinase X)
Propyl analogEthyl → Propyl0.8 µM (Kinase X)

Q. What is the role of X-ray crystallography in confirming structural features?

  • Bond length/angle analysis : Validate the 1,1-dioxido configuration in the thiadiazine ring (S=O bond length ~1.43 Å) .
  • Packing interactions : Identify π-π stacking between aromatic rings, influencing solid-state stability .
  • Absolute configuration : Resolve chiral centers (if present) via anomalous scattering .
Structural FeatureX-ray DataSignificance
Thiadiazine ringPlanar geometry (RMSD < 0.05 Å)Confirms conjugation
S=O bonds1.43 Å (vs. 1.49 Å for single S-O)Validates sulfone group

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